molecular formula C21H19FN4O B7704963 4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7704963
M. Wt: 362.4 g/mol
InChI Key: GFFUHJYGLALCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a compound that has been the subject of scientific research due to its potential as a therapeutic agent. It belongs to the class of pyrazoloquinolines and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it is believed to exert its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the activity of kinases such as JAK2, which are involved in the regulation of cell growth and survival. It has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects, reducing the production of cytokines such as TNF-alpha and IL-6. In addition, it has been shown to have neuroprotective effects, reducing the damage caused by ischemia-reperfusion injury in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its potential as a therapeutic agent and its ability to modulate a range of targets. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine its efficacy in different types of cancer and to optimize its dosing and administration. Another area of interest is its potential as a neuroprotective agent. Further research is needed to determine its efficacy in animal models of ischemia-reperfusion injury and to identify the mechanisms underlying its neuroprotective effects. Finally, research is needed to further elucidate the compound's mechanism of action and to identify additional targets that it may modulate.

Synthesis Methods

The synthesis of 4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid in the presence of a coupling reagent such as EDC and HOBt. The resulting intermediate is then reduced with a reducing agent such as sodium borohydride to yield the final product. This method has been reported in the scientific literature and has been used to synthesize the compound for research purposes.

Scientific Research Applications

4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to have activity against a range of targets, including kinases, phosphodiesterases, and G protein-coupled receptors. It has also been shown to have anti-inflammatory and anti-tumor effects in preclinical studies.

properties

IUPAC Name

4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c1-13(2)12-26-20-17(11-15-5-3-4-6-18(15)23-20)19(25-26)24-21(27)14-7-9-16(22)10-8-14/h3-11,13H,12H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFUHJYGLALCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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